3-Amino-2,6-dibromopyridine

Vue d'ensemble

Description

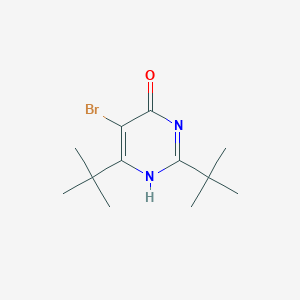

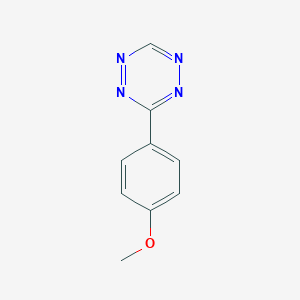

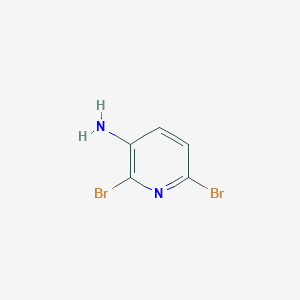

3-Amino-2,6-dibromopyridine is a chemical compound with the molecular formula C5H4Br2N2 and a molecular weight of 251.91 . It is also known by its IUPAC name, 2,6-dibromo-3-pyridinylamine .

Synthesis Analysis

There are several methods for synthesizing this compound. One such method involves a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4Br2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 . The compound has a topological polar surface area of 38.9 Ų and a complexity of 99 .Chemical Reactions Analysis

This compound can undergo a selective copper-catalyzed C–N bond-forming reaction with a range of amines . This reaction is advantageous due to the complete control of selectivity of the pyridine bromine atom for the C–N cross-coupling reaction .Physical and Chemical Properties Analysis

This compound has a molecular weight of 251.91 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass is 251.87207 g/mol and its monoisotopic mass is 249.87412 g/mol .Applications De Recherche Scientifique

Analyse complète des applications de la 3-amino-2,6-dibromopyridine

Synthèse de composés de bromopyridine : Une application pratique de la this compound est la synthèse de divers composés de bromopyridine. Ce processus implique une réaction sélective de formation de liaison C–N catalysée par le cuivre entre la 2,6-dibromopyridine et une gamme d'amines, conduisant à la production de composés de 2-bromopyridine substitués en position 6 .

Complexes de platine (II) cyclometallés : Une autre application est la création de complexes de platine (II) mononucléaires et dinucléaires cyclometallés. Ces complexes ont des utilisations potentielles en catalyse et en science des matériaux en raison de leurs propriétés structurales et électroniques uniques .

Recherche biochimique : La this compound est également utilisée dans la recherche en protéomique. Elle sert de biochimique pouvant être utilisé dans diverses procédures expérimentales en biologie moléculaire et en génétique .

Réactions de nitration : Ce composé est impliqué dans des réactions de nitration où il réagit pour former différentes nitropyridines. Ces réactions sont importantes dans la synthèse de composés ayant des applications potentielles en pharmacie et en agrochimie .

Safety and Hazards

3-Amino-2,6-dibromopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Analyse Biochimique

Biochemical Properties

3-Amino-2,6-dibromopyridine plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to react with organomagnesiums and organolithiums, leading to the formation of substituted and functionalized structures

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . These interactions can lead to changes in cellular behavior and function, making it a valuable tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function . Understanding these molecular mechanisms is essential for elucidating the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its effects can diminish over time due to degradation . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and levels of metabolites, leading to changes in cellular function

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Propriétés

IUPAC Name |

2,6-dibromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTOIQFRVBJJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355832 | |

| Record name | 3-Amino-2,6-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39856-57-0 | |

| Record name | 2,6-Dibromo-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39856-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,6-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-Amino-2,6-dibromopyridine used in material science?

A: this compound serves as a building block in the synthesis of conjugated microporous polymers (CMPs) []. Specifically, it participates in Sonogashira–Hagihara cross-coupling reactions alongside 1,3,5-triacetylenebenzene and 2,4,6-tribromoaniline to create CMP hollow nanospheres []. These nanospheres show promise in enhancing flame retardancy in epoxy resin materials, potentially contributing to building energy saving applications [].

Q2: What are the structural characteristics of this compound?

A: this compound, when protonated, exists as a planar cation, with the exception of the hydrogen atoms attached to the nitrogen []. This cation interacts with bromide anions and water molecules through hydrogen bonding and bromine–bromine interactions []. Furthermore, a unique electrostatic interaction occurs between the aryl bromine and the centroids of two pyridine rings, forming a non-covalent bond described as a "bridge-like" interaction [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.